dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride

Chiral resolution Enantioselective synthesis Absolute configuration

dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride (CAS 2648895-46-7; molecular formula C₈H₂₀Cl₂N₂; MW 215.2 g/mol) is the (R)-enantiomer dihydrochloride salt of N,N-dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine. This chiral diamine features a pyrrolidine ring substituted at the 2-position with a dimethylaminoethyl side chain, combining a cyclic secondary amine with a tertiary amine terminus.

Molecular Formula C8H20Cl2N2
Molecular Weight 215.16 g/mol
Cat. No. B13509141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride
Molecular FormulaC8H20Cl2N2
Molecular Weight215.16 g/mol
Structural Identifiers
SMILESCN(C)CCC1CCCN1.Cl.Cl
InChIInChI=1S/C8H18N2.2ClH/c1-10(2)7-5-8-4-3-6-9-8;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m1../s1
InChIKeyZQZMQAPHQBYOJV-YCBDHFTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride – Chiral Pyrrolidine Diamine Building Block for Asymmetric Synthesis


dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride (CAS 2648895-46-7; molecular formula C₈H₂₀Cl₂N₂; MW 215.2 g/mol) is the (R)-enantiomer dihydrochloride salt of N,N-dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine [1]. This chiral diamine features a pyrrolidine ring substituted at the 2-position with a dimethylaminoethyl side chain, combining a cyclic secondary amine with a tertiary amine terminus. The compound is employed primarily as a defined-stereochemistry building block in medicinal chemistry and asymmetric synthesis, with the (2R) configuration enabling enantioselective incorporation into target molecules . The dihydrochloride salt form provides a crystalline solid with enhanced aqueous solubility compared to the free base, facilitating handling in polar reaction media.

Why Generic Substitution Fails for dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride: Stereochemical, Salt-Form, and Regioisomeric Differentiation


This compound cannot be freely interchanged with its closest analogs because three orthogonal differentiation factors converge: (i) enantiomeric configuration—the (R)-enantiomer (CAS 2648895-46-7) is non-superimposable on the (S)-enantiomer (CAS 2132402-81-2), and racemic mixtures (free base CAS 933746-30-6) lack the stereochemical definition required for asymmetric synthesis or chiral resolution-dependent applications [1]; (ii) salt form—the dihydrochloride offers distinct solubility, hygroscopicity, and storage behavior versus the free base, which is typically a liquid at ambient temperature ; and (iii) regioisomeric position—attachment at the pyrrolidine 2-position (vs. the 3-position in dimethyl[2-(pyrrolidin-3-yl)ethyl]amine variants) yields a different spatial orientation of the amine functionalities, altering both reactivity and potential binding geometry in target-derived applications . These factors directly impact reproducibility in multi-step syntheses and biological assay outcomes.

Product-Specific Quantitative Evidence Guide: dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride vs. Closest Analogs


Enantiomeric Identity: (R)-Dihydrochloride vs. (S)-Dihydrochloride vs. Racemic Free Base — Stereochemical Definition and Vendor Specifications

The (R)-enantiomer dihydrochloride (CAS 2648895-46-7) is supplied with defined absolute configuration at the pyrrolidine 2-position, as confirmed by the InChI stereochemical descriptor (/t8-/m1./s1) [1]. The (S)-enantiomer dihydrochloride (CAS 2132402-81-2) is also commercially available but carries the opposite configuration [2]. The racemic free base (CAS 933746-30-6, InChI Key: YSIPQGUGLHBNQY-UHFFFAOYSA-N) lacks stereochemical specification entirely . For applications requiring stereochemically pure building blocks, only the individual enantiomers provide defined chirality; the racemate contains a 1:1 mixture of (R)- and (S)-enantiomers with no net optical activity. Vendor-reported purity for the (R)-dihydrochloride is minimum 95% [1], while the racemic free base is available at 98% purity .

Chiral resolution Enantioselective synthesis Absolute configuration

Salt Form Differentiation: Dihydrochloride Salt vs. Free Base — Solubility, Handling, and Storage Stability

The dihydrochloride salt (MW 215.2) is a crystalline solid, whereas the free base (MW 142.25) is a liquid at ambient temperature . The dihydrochloride form enhances aqueous solubility and facilitates dissolution in polar solvent systems including water, methanol, and DMSO/water mixtures [1]. The free base exhibits a calculated LogP of 0.35 , indicating moderate lipophilicity; conversion to the dihydrochloride salt shifts the physical form to a solid with improved handling characteristics for precise weighing and long-term storage. The dihydrochloride also minimizes volatilization losses during vacuum operations common in parallel synthesis workflows.

Salt selection Aqueous solubility Solid-state stability Formulation enablement

Regioisomeric Differentiation: 2-Pyrrolidinyl vs. 3-Pyrrolidinyl Substitution — Spatial Orientation of Amine Functionalities

The target compound bears the dimethylaminoethyl substituent at the pyrrolidine 2-position (α to the ring nitrogen), producing a 1,2-diamine motif with the two nitrogen atoms in close proximity. In contrast, the 3-substituted regioisomer, (R)-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine, places the substituent at the β-position, creating a 1,3-diamine relationship with an increased N–N distance . This positional difference fundamentally alters chelation geometry for metal coordination, hydrogen-bonding networks in target binding sites, and the conformational ensemble available to derived ligands. The dimethylamino pyrrolidine scaffold has been validated in fragment-based and structure-guided drug discovery programs, notably as PRC2/EED protein-protein interaction inhibitors where the spatial arrangement of basic amines is critical for binding [1].

Regioisomerism Structure-activity relationship Ligand design Binding geometry

Scaffold Validation: Dimethylamino Pyrrolidine Core in PRC2/EED Inhibitor Drug Discovery — Nanomolar Potency and In Vivo Proof-of-Concept

The dimethylamino pyrrolidine scaffold, for which dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride serves as a chiral building block, has been validated in a published drug discovery program targeting the Polycomb Repressive Complex 2 (PRC2) via disruption of EED/H3K27me3 binding [1]. SAR studies of a series of dimethylamino pyrrolidines identified compound 2 as a nanomolar proof-of-concept inhibitor that demonstrated on-target tumor growth inhibition in a mouse xenograft model [1]. While this is class-level evidence (the target compound is a synthetic precursor, not the final inhibitor), it establishes the scaffold's relevance for generating high-value lead compounds. By comparison, scaffolds lacking the dimethylaminoethyl-pyrrolidine architecture (e.g., simple benzylamine or piperidine-based building blocks) did not achieve comparable EED-binding potency in this series [2].

Epigenetics PRC2 inhibition EED binding Oncology Protein-protein interaction

Procurement Cost Comparison: (R)-Dihydrochloride (Single Enantiomer) vs. Racemic Free Base — Price per Gram and Availability Metrics

The (R)-enantiomer dihydrochloride commands a significant price premium over the racemic free base, reflecting the added cost of chiral synthesis or resolution. Enamine lists the (R)-dihydrochloride at $1,029/g (95% purity, 1 g scale) [1], while the racemic free base from Fluorochem (98% purity) is offered at substantially lower cost (discontinued but historically priced for the general building block market) . The (S)-enantiomer dihydrochloride (CAS 2132402-81-2) is also commercially available, enabling matched-pair enantiomer comparisons [2]. This pricing differential underscores that procurement decisions must balance stereochemical requirements against budget constraints: the racemate may suffice for achiral derivatization, but only the single enantiomer enables enantioselective applications.

Procurement Cost-efficiency Supply chain Building block sourcing

Sigma Receptor Ligand Class Context: 2-(1-Pyrrolidinyl)ethylamine Scaffold Achieves Subnanomolar Sigma-1 Affinity — Differentiating the 2-Pyrrolidinyl Substitution Pattern

The 2-(1-pyrrolidinyl)ethylamine motif — closely related to the target compound's 2-pyrrolidinyl scaffold — has produced sigma receptor ligands with subnanomolar binding affinity. De Costa et al. (J. Med. Chem. 1992) reported that N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (compound 3) exhibited a Ki of 0.34 nM at the sigma-1 receptor labeled by [³H]-(+)-3-PPP in guinea pig brain membranes [1]. This represents a 3.8-fold improvement over the parent compound (-)-2 (Ki = 1.3 nM) and a 17.6-fold improvement over (+)-2 (Ki = 6.0 nM) [1]. The target compound dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine differs by having the amine substituent at the pyrrolidine 2-position rather than the 1-position, offering a distinct vector for derivatization. This class-level evidence demonstrates the privileged nature of the pyrrolidine-ethylamine architecture for engaging CNS-relevant targets with high affinity.

Sigma receptor CNS pharmacology Ligand design Subnanomolar affinity

Best Research and Industrial Application Scenarios for dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride


Enantioselective Synthesis of PRC2/EED Inhibitor Candidates for Oncology Drug Discovery

The defined (R)-stereochemistry of the target compound enables the enantioselective construction of dimethylamino pyrrolidine-based PRC2/EED protein-protein interaction inhibitors. The SAR program reported by He et al. (Bioorg. Med. Chem. Lett. 2017) demonstrated that dimethylamino pyrrolidine derivatives achieve nanomolar biochemical potency and on-target tumor growth inhibition in mouse xenograft models [1]. Use of the (R)-dihydrochloride as a building block ensures incorporation of the correct absolute configuration, avoiding the confounding effects that would arise from racemic or (S)-configured starting material. The dihydrochloride salt's aqueous solubility facilitates amide coupling and reductive amination reactions in polar solvent systems common to parallel medicinal chemistry workflows.

Chiral Ligand Synthesis for Asymmetric Metal Catalysis

The 1,2-diamine architecture of the target compound — with a chiral pyrrolidine secondary amine and a tertiary dimethylamino terminus — makes it suitable for conversion into bidentate chiral ligands (e.g., diamines, amino-phosphines, or amino-amides) for transition metal-catalyzed asymmetric transformations. The (2R) configuration provides a defined chiral environment at the metal center. By contrast, the racemic free base (CAS 933746-30-6, liquid at ambient temperature) lacks stereochemical definition and would produce racemic products in asymmetric catalysis . The crystalline dihydrochloride form also simplifies stoichiometric control during ligand synthesis compared to the liquid free base.

Sigma Receptor or Dopamine Receptor Ligand Derivatization in CNS Medicinal Chemistry

The pyrrolidine-ethylamine scaffold has validated affinity for sigma receptors (subnanomolar Ki values reported for closely related 1-pyrrolidinyl analogs) and dopamine receptor subtypes [2]. The target compound provides a 2-substituted pyrrolidine core that can be elaborated via the secondary amine into diverse chemotypes (amides, sulfonamides, ureas, or N-alkylated derivatives). The chiral (R)-configuration at the pyrrolidine 2-position may confer differential receptor subtype selectivity compared to (S)-enantiomer-derived ligands, as demonstrated for related chiral pyrrolidine pharmacophores where the R-enantiomers showed considerably greater potency than S-enantiomers in both in vitro and in vivo assays [3]. The dihydrochloride salt ensures water solubility for biochemical assay preparation.

Structure-Guided Fragment Elaboration and X-Ray Crystallography Support

The defined stereochemistry and crystalline salt form of the target compound facilitate structure-guided drug design workflows, including soaking experiments for X-ray crystallography and fragment-based screening. The PRC2/EED inhibitor program included X-ray crystal structures of several dimethylamino pyrrolidine-based inhibitors bound in the EED active site [1]. The crystalline dihydrochloride form is amenable to precise gravimetric handling for crystallography and biophysical assays (SPR, ITC, TSA), where accurate concentration determination is critical for reliable Kd/IC50 measurements.

Quote Request

Request a Quote for dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.